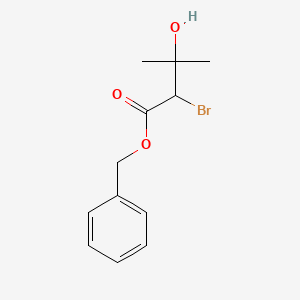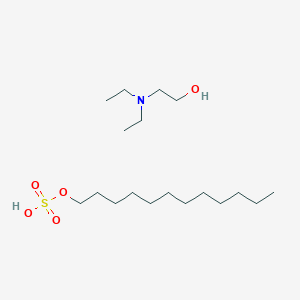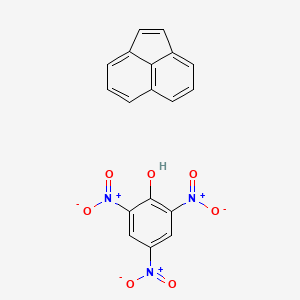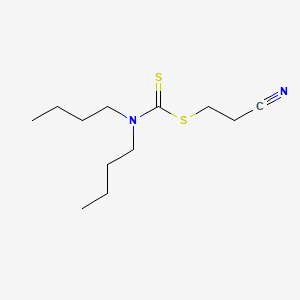![molecular formula C21H26N2O6 B14495035 Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]- CAS No. 63651-92-3](/img/structure/B14495035.png)
Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
Glycine, N,N’-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions can vary, but they often involve modifications to the phenyl and glycine moieties.
Aplicaciones Científicas De Investigación
This compound has potential applications in several scientific research areas, including chemistry, biology, medicine, and industry. Its unique structure allows it to interact with various biological molecules, making it a candidate for drug development and biochemical studies. Additionally, its chemical properties make it useful in industrial processes that require specific organic reactions.
Mecanismo De Acción
The mechanism by which Glycine, N,N’-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]- exerts its effects involves interactions with molecular targets and pathways within biological systems
Comparación Con Compuestos Similares
Glycine, N,N’-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]- can be compared with other similar compounds, such as Glycine, N,N’-1,3-propanediylbis[N-(carboxymethyl)- . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of Glycine, N,N’-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]- lies in its specific functional groups and potential for diverse scientific applications.
Propiedades
Número CAS |
63651-92-3 |
|---|---|
Fórmula molecular |
C21H26N2O6 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
2-[3-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl-[(2-hydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C21H26N2O6/c24-18-8-3-1-6-16(18)12-22(14-20(26)27)10-5-11-23(15-21(28)29)13-17-7-2-4-9-19(17)25/h1-4,6-9,24-25H,5,10-15H2,(H,26,27)(H,28,29) |
Clave InChI |
KLVKTFLDHMZPHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN(CCCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
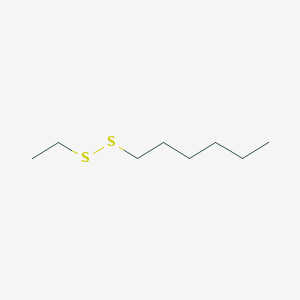
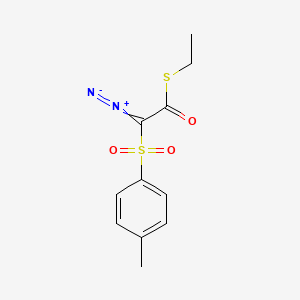
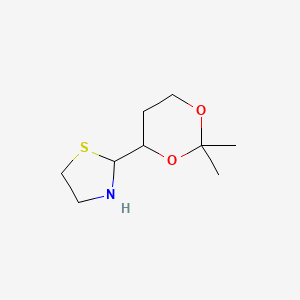
![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)

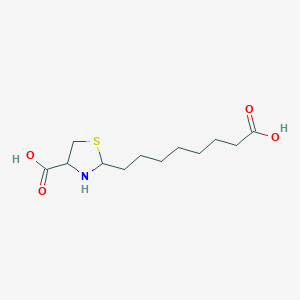
![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)

